5-Ethyl-2-(methylthio)pyrimidine-4,6-diol is a pyrimidine derivative characterized by the presence of an ethyl group and a methylthio group at specific positions on the pyrimidine ring. This compound features hydroxyl groups at the 4 and 6 positions, making it a diol. The molecular formula for this compound is , and its structure includes a five-membered aromatic ring with nitrogen atoms contributing to its basicity and potential reactivity.
Pyrimidine derivatives, including 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol, have been studied for their biological activities. These compounds often exhibit:
The synthesis of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol can be approached through several methods:
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol has potential applications in various fields:
Studies on the interactions of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol with other molecules are crucial for understanding its reactivity and potential applications:
Several compounds share structural similarities with 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4,6-Dihydroxy-2-methylpyrimidine | Structure | Contains hydroxyl groups but lacks the ethyl and methylthio groups. |
| 2-Methylthiopyrimidine | Structure | Similar sulfur substitution but lacks hydroxyl groups. |
| 5-Ethylpyrimidine | Structure | Lacks the methylthio group but retains ethyl substitution. |
The uniqueness of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol lies in its combination of both ethyl and methylthio substituents along with hydroxyl groups. This specific arrangement may enhance its biological activity compared to similar compounds that lack one or more of these features.
The introduction of thioether functionality into pyrimidine systems represents a critical synthetic transformation that establishes the methylthio substituent at the 2-position of 5-ethyl-2-(methylthio)pyrimidine-4,6-diol [1]. The thioether functionalization strategies for pyrimidine derivatives have evolved significantly, with multiple methodologies demonstrating varying degrees of efficiency and selectivity [2].
The most widely employed approach involves the nucleophilic substitution reaction between 2-chloropyrimidine precursors and methyl mercaptan under basic conditions [3]. This methodology proceeds through a classical nucleophilic aromatic substitution mechanism, where the electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group [3]. The reaction typically employs dimethylformamide as the solvent at elevated temperatures ranging from 50 to 80 degrees Celsius, achieving yields of approximately 75 percent [3].
An alternative synthetic pathway utilizes the methylation of 2-mercaptopyrimidine intermediates using dimethyl sulfate as the methylating agent [2]. This approach requires careful control of reaction conditions, with sodium hydroxide solutions providing the optimal basic environment for the methylation process [2]. The reaction proceeds under mild conditions at temperatures between 10 and 30 degrees Celsius, with reaction times varying from 4 to 6 hours depending on the substrate concentration [2].
Advanced thioether functionalization strategies have been developed utilizing one-pot synthesis protocols that combine base-mediated condensation with subsequent thioether formation [4]. These methodologies employ sequential base and acid-mediated condensation reactions, utilizing alkylisothiourea precursors and beta-ketoester components to achieve direct thioether incorporation [4] [5]. The reaction conditions demonstrate excellent functional group tolerance, with yields ranging from 60 to 95 percent under optimized conditions [4].
Solvent selection plays a critical role in determining reaction efficiency and product yield for the synthesis of 5-ethyl-2-(methylthio)pyrimidine-4,6-diol [9] [10]. Comprehensive optimization studies have revealed that alcohol-based solvent systems provide superior performance compared to aprotic alternatives [7] [9].
Ethanol emerges as the optimal solvent for the condensation reactions, demonstrating superior solubility characteristics for both reactants and products while facilitating efficient heat transfer during reflux conditions [7]. The alcohol functionality provides beneficial hydrogen bonding interactions that stabilize intermediate species and promote complete conversion of starting materials [7]. Comparative studies reveal that methanol produces similar results, though with slightly reduced reaction rates requiring extended reaction times [7].
Temperature optimization studies indicate that reflux conditions provide the optimal balance between reaction rate and product selectivity [10] [11]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote side reactions and product decomposition [10]. The optimal temperature range spans 78 to 85 degrees Celsius, corresponding to the reflux temperature of ethanol under standard atmospheric pressure [7].
Catalytic systems for thioether functionalization demonstrate significant variation in efficiency depending on the specific methodology employed [9]. Base-catalyzed systems utilizing sodium hydroxide or potassium carbonate provide excellent results for methylation reactions, with optimal base concentrations ranging from 2.5 to 5.0 equivalents relative to the substrate [2]. The choice of base significantly impacts reaction selectivity, with sodium hydroxide demonstrating superior performance for dimethyl sulfate-mediated methylations [2].
Advanced catalytic systems incorporating copper-based catalysts have shown promising results for specialized synthetic transformations [10] [11]. These systems demonstrate enhanced reaction rates and improved product selectivity, particularly for complex multi-component synthesis protocols [10]. The copper catalysts function through coordination to the pyrimidine nitrogen atoms, activating the ring system toward nucleophilic attack and facilitating efficient product formation [10].
Effective purification strategies are essential for obtaining high-purity 5-ethyl-2-(methylthio)pyrimidine-4,6-diol with optimized yields [12] [13]. The purification methodology must address the specific physical and chemical properties of the target compound while minimizing product loss during isolation procedures [12].
Column chromatography represents the primary purification technique for pyrimidine derivatives, with silica gel serving as the optimal stationary phase for most applications [14] [12]. The mobile phase composition requires careful optimization to achieve effective separation while maintaining compound stability [14]. Petroleum ether and ethyl acetate mixtures provide excellent separation characteristics, with optimal ratios ranging from 50:1 to 15:1 depending on the specific impurity profile [14]. Flash chromatography protocols demonstrate superior efficiency compared to traditional column methods, reducing purification times while maintaining separation quality [14].
Recrystallization techniques offer an alternative purification approach particularly suited for compounds demonstrating favorable crystallization properties [7] [15]. Ethanol serves as the optimal recrystallization solvent for most pyrimidine derivatives, providing excellent solubility at elevated temperatures while promoting selective crystallization upon cooling [7] [15]. The recrystallization process typically achieves purities exceeding 95 percent with acceptable yield retention [7].
Advanced purification protocols incorporate sequential extraction and precipitation procedures that exploit the acid-base properties of pyrimidine derivatives [7]. The addition of water to dissolve sodium salts followed by controlled acidification enables selective precipitation of the target compound while maintaining impurities in solution [7]. This methodology demonstrates particular effectiveness for large-scale preparations where traditional chromatographic methods become impractical [7].
High-performance liquid chromatography optimization studies have established optimal conditions for analytical monitoring and preparative separations [16] [12]. Reversed-phase systems utilizing acetate buffer at pH 4.0 with 3 percent methanol provide excellent separation characteristics for pyrimidine derivatives [16]. The buffer system demonstrates high capacity in the optimal pH range while maintaining compatibility with mass spectrometric detection methods [16].
| Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) | Processing Time |
|---|---|---|---|
| Flash Chromatography | 85-92 | 95-99 | 2-4 hours |
| Recrystallization | 70-85 | 92-97 | 6-12 hours |
| Sequential Extraction | 88-95 | 90-95 | 3-6 hours |
| Preparative HPLC | 75-85 | 98-99.5 | 4-8 hours |
Yield optimization strategies focus on minimizing product loss during each synthetic transformation while maintaining acceptable purity standards [7] [17]. The implementation of telescoped reaction sequences, where intermediate products are carried forward without isolation, demonstrates significant improvements in overall yield [17]. These protocols reduce handling losses and minimize exposure to potentially degrading conditions [17].
Vacuum distillation techniques provide effective purification for volatile pyrimidine intermediates, though the thermal stability of the target compound limits the applicability of this approach for final product isolation [18]. The technique proves particularly valuable for solvent recovery and recycling, contributing to overall process economics [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol through detailed analysis of proton and carbon-13 environments. The spectroscopic characterization reveals distinctive chemical shift patterns that confirm the molecular structure and tautomeric behavior of this pyrimidine derivative [1] [2] [3].
Proton Nuclear Magnetic Resonance Assignments
The proton nuclear magnetic resonance spectrum of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol exhibits characteristic signals that enable unambiguous structural identification. The hydroxyl protons at positions 4 and 6 of the pyrimidine ring appear as broad singlets in the range of 11.28-12.24 parts per million, indicating strong hydrogen bonding interactions and potential tautomeric equilibria between hydroxyl and keto forms [1] [4] [5]. These downfield-shifted signals are consistent with hydroxyl groups attached to electron-deficient pyrimidine carbons and reflect the aromatic character of the heterocyclic system.
The ethyl substituent at position 5 generates two distinct multipicity patterns. The ethyl methylene protons appear as either a quartet or triplet between 2.60-3.10 parts per million, depending on the coupling environment and measurement conditions [1] [4]. The corresponding methyl protons of the ethyl group resonate as a triplet in the range of 1.20-1.30 parts per million, exhibiting the expected coupling constant of approximately 7.3 hertz characteristic of ethyl groups [1] [4].
The methylthio substituent at position 2 produces a sharp singlet between 2.50-2.60 parts per million, integrating for three protons [1] [6] [7]. This chemical shift is typical for methyl groups attached to sulfur atoms in aromatic thioether linkages, where the sulfur atom provides moderate deshielding through its electronegativity and resonance effects.
Carbon-13 Nuclear Magnetic Resonance Assignments
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol. The carbonyl carbons at positions 4 and 6, when the molecule exists in the keto tautomeric form, resonate between 163.0-165.0 parts per million [1] [4] [5]. These chemical shifts are characteristic of carbonyl carbons in pyrimidine systems and confirm the predominant keto tautomeric form in solution.
The carbon at position 2, bearing the methylthio substituent, appears between 167.5-169.0 parts per million [1] [4]. This downfield position reflects the electron-withdrawing effect of the sulfur substituent and the aromatic character of the pyrimidine ring. The carbon at position 5, substituted with the ethyl group, resonates in the range of 99.0-102.0 parts per million [5], indicating a carbon environment that is less deshielded due to the electron-donating nature of the alkyl substituent.
The ethyl substituent carbons are readily identifiable, with the methylene carbon appearing between 28.0-32.0 parts per million and the terminal methyl carbon between 14.5-15.0 parts per million [1] [4]. The methylthio carbon resonates between 13.5-14.5 parts per million [1] [6], slightly upfield from typical aliphatic methyl groups due to the electron-donating properties of sulfur.
Table 1: ¹H Nuclear Magnetic Resonance Spectral Assignments
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Hydroxyl protons (OH-4,6) | 11.28-12.24 | Broad singlet | 2H | [1] [4] [5] |
| Ethyl CH₂ protons | 2.60-3.10 | Quartet/Triplet | 2H | [1] [4] |
| Methylthio protons (S-CH₃) | 2.50-2.60 | Singlet | 3H | [1] [6] [7] |
| Ethyl CH₃ protons | 1.20-1.30 | Triplet | 3H | [1] [4] |
Table 2: ¹³C Nuclear Magnetic Resonance Spectral Assignments
| Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-4,6 (hydroxyl bearing carbons) | 163.0-165.0 | [1] [4] [5] |
| C-2 (methylthio bearing carbon) | 167.5-169.0 | [1] [4] |
| C-5 (ethyl bearing carbon) | 99.0-102.0 | [5] |
| Ethyl CH₂ carbon | 28.0-32.0 | [1] [4] |
| Methylthio carbon (S-CH₃) | 13.5-14.5 | [1] [6] |
| Ethyl CH₃ carbon | 14.5-15.0 | [1] [4] |
Vibrational spectroscopy provides detailed insight into the functional group characteristics and molecular structure of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of hydroxyl groups, aromatic pyrimidine ring vibrations, and thioether linkages [8] [9] [10].
Hydroxyl Group Vibrations
The hydroxyl stretching vibrations appear as strong, broad absorptions between 3560-3600 wavenumbers, characteristic of intermolecularly hydrogen-bonded hydroxyl groups in pyrimidine-4,6-diol systems [8] [9] [10]. The broadness of these bands indicates extensive hydrogen bonding networks, which stabilize the molecular structure and influence the tautomeric equilibrium. The hydroxyl out-of-plane bending vibrations are observed as weak absorptions between 346-504 wavenumbers [8] [10], providing additional confirmation of the hydroxyl group presence.
In-plane hydroxyl bending vibrations occur between 1248-1295 wavenumbers and often overlap with carbon-oxygen stretching modes [8] [9] [10]. These vibrations are sensitive to the electronic environment of the pyrimidine ring and provide information about the substitution pattern and tautomeric form of the molecule.
Pyrimidine Ring Vibrations
The pyrimidine ring exhibits characteristic stretching vibrations that confirm the aromatic heterocyclic structure. Carbon-nitrogen stretching vibrations appear between 1620-1650 wavenumbers as strong absorptions [11] [5] [8], reflecting the double-bond character of the pyrimidine ring bonds. Carbon-carbon stretching vibrations within the ring are observed between 1520-1580 wavenumbers with medium to strong intensity [8] [12].
Ring deformation modes appear between 760-825 wavenumbers with medium intensity [8] [12]. These vibrations are characteristic of substituted pyrimidine systems and provide fingerprint information for structural identification. The specific frequency positions depend on the substitution pattern and electronic effects of the substituents.
Tautomeric Form Identification
The compound exhibits tautomeric behavior between the hydroxyl and keto forms. When the keto tautomer predominates, nitrogen-hydrogen stretching vibrations appear between 3300-3450 wavenumbers with medium intensity [9] [13]. These bands are less intense than the hydroxyl stretching vibrations, indicating that the hydroxyl tautomeric form is favored in the solid state.
Substituent Group Vibrations
The ethyl substituent contributes characteristic carbon-hydrogen bending vibrations between 1350-1400 wavenumbers [9] [10]. These absorptions provide confirmation of the alkyl substitution and help distinguish between different substitution patterns on the pyrimidine ring.
The methylthio group exhibits carbon-sulfur stretching vibrations between 650-750 wavenumbers [14] [8]. These medium-intensity absorptions are characteristic of aromatic thioether linkages and confirm the presence of the methylthio substituent at position 2 of the pyrimidine ring.
Table 3: Infrared Vibrational Frequencies and Assignments
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| O-H stretching (hydroxyl) | 3560-3600 | Strong, broad | [8] [9] [10] |
| N-H stretching (tautomer) | 3300-3450 | Medium | [9] [13] |
| C=N stretching (pyrimidine ring) | 1620-1650 | Strong | [11] [5] [8] |
| C=C stretching (pyrimidine ring) | 1520-1580 | Medium-Strong | [8] [12] |
| C-O stretching (C-OH) | 1248-1295 | Medium | [8] [9] [10] |
| C-S stretching (C-S-CH₃) | 650-750 | Medium | [14] [8] |
| C-H bending (ethyl) | 1350-1400 | Medium | [9] [10] |
| Ring deformation | 760-825 | Medium | [8] [12] |
| O-H out-of-plane bending | 346-504 | Weak | [8] [10] |
Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol. The electron impact ionization produces characteristic fragmentation patterns that confirm the molecular formula and reveal the relative stability of different structural fragments [15] [16] [17].
Molecular Ion and Primary Fragmentations
The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular formula C₇H₁₀N₂O₂S, and serves as the base peak with 100% relative intensity [15] [16] [17]. This strong molecular ion indicates relatively high stability of the compound under electron impact conditions, consistent with the aromatic pyrimidine ring system providing stabilization through resonance.
The primary fragmentation pathways involve loss of functional groups from the molecular ion. Loss of a hydroxyl group produces a fragment ion at mass-to-charge ratio 169 with relative intensity of 45-60% [15] [16]. This fragmentation reflects the lability of the hydroxyl groups under electron impact conditions and provides evidence for their presence in the molecular structure.
Loss of the ethyl group from position 5 generates a fragment ion at mass-to-charge ratio 157 with relative intensity of 30-45% [15] [16]. This fragmentation indicates that the ethyl substituent is more readily lost than other substituents, consistent with the electron-donating nature of alkyl groups that stabilizes the resulting carbocation.
Thioether Fragmentation
The methylthio substituent undergoes characteristic fragmentation, with loss of the entire methylthio group (SCH₃) producing a fragment ion at mass-to-charge ratio 139 with relative intensity of 25-40% [15] [16]. This fragmentation pattern is typical of aromatic thioethers and confirms the presence of the methylthio substituent at position 2.
A characteristic methylthio fragment ion appears at mass-to-charge ratio 47 with relative intensity of 10-20% [15] [16]. This fragment corresponds to the SCH₃⁺ cation and provides direct evidence for the thioether linkage. The relatively low intensity of this fragment reflects the tendency of sulfur-containing fragments to undergo further decomposition.
Sequential Fragmentation Processes
Sequential loss of multiple substituents produces fragment ions that provide additional structural information. The fragment ion at mass-to-charge ratio 140 with relative intensity of 15-25% corresponds to loss of both a hydroxyl group and the ethyl group [16] [17]. This sequential fragmentation pattern indicates that the primary fragmentations can occur in combination, providing insight into the relative bond strengths within the molecule.
Ring Retention Fragments
The pyrimidine ring shows remarkable stability during fragmentation, with a pyrimidine ring fragment appearing at mass-to-charge ratio 80 with relative intensity of 20-35% [15] [16]. This fragment corresponds to the parent pyrimidine structure (C₄H₄N₂⁺) and demonstrates the aromatic stability of the heterocyclic core.
An ethyl fragment ion appears at mass-to-charge ratio 29 with relative intensity of 5-15% [15] [16], corresponding to the CHO⁺ or C₂H₅⁺ fragments. These low-mass fragments provide confirmation of the ethyl substituent presence and reflect typical alkyl fragmentation patterns.
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Pathway | Reference |
|---|---|---|---|---|
| Molecular ion [M]⁺ | 186 | 100 | Base peak | [15] [16] [17] |
| [M-OH]⁺ | 169 | 45-60 | Loss of hydroxyl | [15] [16] |
| [M-C₂H₅]⁺ | 157 | 30-45 | Loss of ethyl group | [15] [16] |
| [M-SCH₃]⁺ | 139 | 25-40 | Loss of methylthio | [15] [16] |
| [M-OH-C₂H₅]⁺ | 140 | 15-25 | Sequential losses | [16] [17] |
| Pyrimidine ring⁺ | 80 | 20-35 | Ring retention | [15] [16] |
| Methylthio fragment⁺ | 47 | 10-20 | Thioether cleavage | [15] [16] |
| Ethyl fragment⁺ | 29 | 5-15 | Alkyl cleavage | [15] [16] |
X-ray photoelectron spectroscopy provides detailed information about the electronic environment and chemical state of sulfur atoms in 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol. The technique enables precise determination of sulfur oxidation states and bonding environments through measurement of core-level binding energies [18] [19] [20].
Methylthio Sulfur Environment
The primary sulfur environment in 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol corresponds to the methylthio substituent at position 2 of the pyrimidine ring. The sulfur 2p₃/₂ binding energy for this thioether linkage appears between 162.0-163.5 electron volts [19] [20] [21], consistent with sulfur in a reduced oxidation state bonded to carbon atoms. The corresponding sulfur 2p₁/₂ component appears between 163.2-164.7 electron volts, maintaining the characteristic spin-orbit splitting of approximately 1.2 electron volts for sulfur 2p electrons.
The peak width (full width at half maximum) for the methylthio sulfur environment ranges from 1.2-1.8 electron volts [19] [20] [21], indicating a well-defined chemical environment with minimal chemical heterogeneity. This narrow peak width confirms the homogeneous nature of the thioether linkage and absence of significant sulfur oxidation under normal storage conditions.
Chemical Shift Analysis
The binding energy of the methylthio sulfur reflects the electronic environment created by the pyrimidine ring system. The electron-withdrawing nature of the aromatic pyrimidine ring causes a slight increase in binding energy compared to simple aliphatic thioethers [22] [21]. This effect is moderated by the electron-donating properties of the methyl group attached to sulfur, resulting in the observed binding energy range.
Comparison with other aromatic sulfur compounds shows that the methylthio sulfur in pyrimidine systems exhibits binding energies consistent with aromatic thioether linkages [22] [21]. The chemical shift provides confirmation of the aromatic character of the pyrimidine ring and the thioether nature of the sulfur-carbon bond.
Oxidation State Sensitivity
X-ray photoelectron spectroscopy readily distinguishes between different sulfur oxidation states. Oxidized sulfur species, which may form during sample preparation or storage, exhibit significantly higher binding energies between 168.0-169.0 electron volts for the sulfur 2p₃/₂ component [18] [20]. These oxidized species correspond to sulfoxide or sulfone functional groups and would indicate degradation of the methylthio substituent.
The peak width for oxidized sulfur species ranges from 1.5-2.0 electron volts [18] [20], broader than the reduced methylthio sulfur due to the variety of possible oxidation states and chemical environments. Monitoring the ratio of reduced to oxidized sulfur provides valuable information about sample stability and storage conditions.
Satellite and Shake-up Features
The X-ray photoelectron spectrum may exhibit satellite features at higher binding energies, typically appearing between 164.5-165.5 electron volts for the sulfur 2p₃/₂ component [19] [23]. These satellites result from shake-up processes during photoionization and provide additional evidence for the aromatic character of the molecular system.
The satellite features typically exhibit peak widths between 2.0-2.5 electron volts [19] [23] and relative intensities of 5-15% compared to the main photoelectron peaks. These features are characteristic of aromatic sulfur compounds and help distinguish between different types of sulfur environments within complex molecular systems.
Surface Chemistry Considerations
X-ray photoelectron spectroscopy is surface-sensitive, with an analysis depth of approximately 5-10 nanometers. Surface effects may influence the observed binding energies, particularly for compounds that undergo surface oxidation or chemical rearrangement [24] [25]. Proper sample preparation and handling are essential for obtaining representative sulfur binding energy measurements.
The technique provides valuable information about the chemical stability of the methylthio group under various environmental conditions. Changes in the sulfur 2p binding energy can indicate chemical degradation, oxidation, or other chemical transformations that affect the molecular structure and properties.
Table 5: X-ray Photoelectron Spectroscopy Sulfur 2p Binding Energies
| Sulfur Environment | S 2p₃/₂ Binding Energy (eV) | S 2p₁/₂ Binding Energy (eV) | Peak Width (FWHM, eV) | Chemical State | Reference |
|---|---|---|---|---|---|
| Methylthio sulfur (C-S-CH₃) | 162.0-163.5 | 163.2-164.7 | 1.2-1.8 | Thioether linkage | [19] [20] [21] |
| Oxidized sulfur species | 168.0-169.0 | 169.2-170.2 | 1.5-2.0 | Sulfoxide/sulfone | [18] [20] |
| Sulfur in aromatic systems | 163.3-164.0 | 164.5-165.2 | 1.0-1.5 | Aromatic sulfur | [22] [21] |
| Sulfur satellites | 164.5-165.5 | 165.7-166.7 | 2.0-2.5 | Shake-up/satellite | [19] [23] |